molecular formula C18H17N3O5S B2872791 1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,3-diazinane-5-sulfonamide CAS No. 874806-34-5

1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,3-diazinane-5-sulfonamide

Cat. No.: B2872791
CAS No.: 874806-34-5
M. Wt: 387.41
InChI Key: UPNFXSMYWAYTFN-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,3-diazinane-5-sulfonamide is a synthetic chemical reagent of significant interest in medicinal chemistry and biochemical research. This molecule integrates a 1,3-diazinane-2,4-dione core, a scaffold known as a barbituric acid derivative, with a benzenesulfonamide group . Benzyledenebarbituric acids are important building blocks in the synthesis of pyrazolo-[3,4]-1,3-diazinane derivatives which show broad-spectrum biological activities . The sulfonamide functional group is widely recognized for its ability to inhibit various enzymes, particularly carbonic anhydrases and other metalloenzymes . Furthermore, sulfonamides incorporating heterocyclic moieties like the 1,3,5-triazine have been recently investigated as potent inhibitors of enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , which are targets for Alzheimer's disease research . The structure of this compound suggests potential research applications as a key intermediate in organic synthesis or as a candidate for screening against a panel of enzymes. It is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,3-diazinane-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-20-12-16(17(22)21(2)18(20)23)27(24,25)19-13-8-10-15(11-9-13)26-14-6-4-3-5-7-14/h3-11,16,19H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMMDLZQWJPNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(=O)N(C1=O)C)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,3-diazinane-5-sulfonamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a diazinane core with sulfonamide and phenoxy substituents. The molecular formula is C16H16N2O4SC_{16}H_{16}N_2O_4S, and its molecular weight is approximately 336.37 g/mol. The presence of the sulfonamide group suggests potential applications in antimicrobial activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the diazinane ring : Utilizing appropriate precursors such as phenyl hydrazine and diketones.
  • Introduction of the sulfonamide group : This can be achieved through reaction with sulfonyl chlorides under basic conditions.
  • Phenoxy substitution : Achieved by nucleophilic substitution reactions with phenol derivatives.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus250 - 500
Escherichia coli>1000
Pseudomonas aeruginosa500 - 750
Enterococcus faecalis125 - 250

These results suggest that the compound may act by inhibiting bacterial cell wall synthesis or disrupting metabolic pathways.

The proposed mechanism for the biological activity includes:

  • Inhibition of dihydropteroate synthase : A key enzyme in folate biosynthesis in bacteria.
  • Disruption of protein synthesis : Through interference with ribosomal function.

Case Studies

Several studies have documented the biological effects of similar compounds:

  • Study on Antibacterial Efficacy : A comparative study demonstrated that derivatives of sulfonamides showed enhanced antibacterial activity when modified with phenoxy groups. The study highlighted that structural modifications could significantly influence potency against Gram-positive bacteria .
  • Antifungal Activity Investigation : Another research focused on dioxolane derivatives revealed promising antifungal properties against Candida albicans, suggesting that modifications in the diazinane structure could enhance antifungal efficacy .
  • Toxicological Profile : Toxicity assessments indicated that while the compound exhibits antimicrobial properties, it also presents risks at higher concentrations, emphasizing the need for careful dosage regulation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The most closely related analog identified in the literature is 1,3-dimethyl-2,4-dioxo-N-(4-propan-2-ylphenyl)-1,3-diazinane-5-sulfonamide (hereafter referred to as Compound A), which substitutes the 4-phenoxyphenyl group with a 4-isopropylphenyl moiety . Additional analogs include triazole-based sulfonamides (e.g., derivatives from ) and quinolinone sulfonamides, which share the sulfonamide functional group but differ in core heterocycles.

Comparative Analysis
Table 1: Structural and Physicochemical Properties
Property Target Compound Compound A Triazole Derivative
Core Structure 1,3-Diazinane 1,3-Diazinane 1,2,4-Triazole
Substituent (R) 4-Phenoxyphenyl 4-Isopropylphenyl 4-(Phenylsulfonyl)phenyl
Molecular Weight (g/mol) ~415.45 (calculated) ~383.44 (calculated) ~498.51 (reported)
Hydrogen Bond Donors 2 (NH, SO₂NH) 2 (NH, SO₂NH) 1 (SO₂NH)
Hydrogen Bond Acceptors 6 (2×O, SO₂, 2×N) 6 (2×O, SO₂, 2×N) 7 (3×N, 2×O, SO₂)
LogP (Predicted) ~3.8 (highly lipophilic) ~3.2 ~4.1

Key Observations :

  • Hydrogen Bonding : The diazinane core provides two additional hydrogen bond acceptors (oxo groups) compared to triazole derivatives, which may improve crystallinity or target binding .

Key Insights :

  • Synthesis : The target compound likely follows sulfonamide coupling strategies, akin to Compound A and triazole derivatives, but specific protocols are undocumented in the provided evidence.
  • Crystallography : Tools like SHELX and Mercury CSD enable analysis of hydrogen-bonding patterns and crystal packing, critical for understanding stability and polymorphism .

Research Findings and Implications

Stability and Formulation Challenges
  • The phenoxy group’s bulkiness may complicate crystallization, necessitating advanced packing analysis (e.g., graph set analysis ).
  • Higher logP values could pose solubility challenges, requiring formulation with co-solvents or nanocarriers.

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